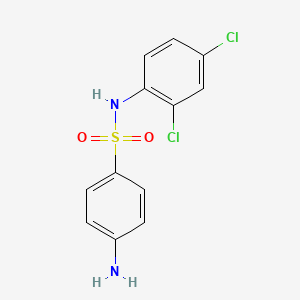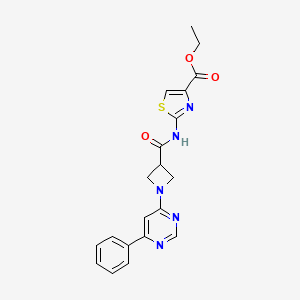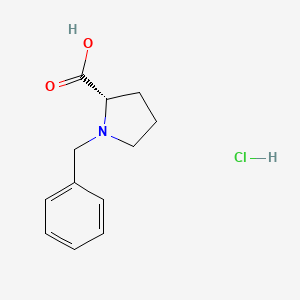
4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline” is a chemical substance with a complex structure. It is related to a family of compounds that include 4-chlorobenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a 4-chlorobenzyl group, a 1,2,4-triazinyl group, and an aniline group .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives are an integral part of medicinal chemistry due to their varied biological activities. They have been synthesized and evaluated across different models, exhibiting a broad spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This makes the triazine nucleus an interesting core moiety for researchers aiming at the development of future drugs, highlighting its importance in drug discovery and development processes (Verma, Sinha, & Bansal, 2019).
Synthesis and Structural Properties
The synthetic routes and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, through the interaction of chloral with substituted anilines, highlight the chemical versatility of triazine and its derivatives. Such compounds have potential applications in the development of new materials and pharmaceuticals, showcasing the significance of triazine derivatives in synthetic chemistry (Issac & Tierney, 1996).
Eco-friendly Synthesis
The eco-friendly synthesis of 1,2,4-triazine derivatives points to the environmental benefits of employing greener synthesis methods for these compounds. The extensive documentation in literature regarding their synthesis and applications further supports their importance in both academic and industrial settings. This approach not only aligns with sustainable chemistry principles but also opens up avenues for the development of environmentally benign methodologies in chemical synthesis (Rani & Kumari, 2020).
Proton-Conducting Polymeric Membranes
The application of triazine derivatives in the development of proton-conducting fuel cell membranes showcases their importance in the field of energy. These derivatives have been found to significantly improve the basic characteristics of electrolyte membranes, demonstrating the utility of triazine derivatives in enhancing the performance of energy storage and conversion devices (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4S/c1-13-18(10-11-22-17-8-6-16(21)7-9-17)23-19(25-24-13)26-12-14-2-4-15(20)5-3-14/h2-11,22H,12H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNJBISTRCFIKZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)

![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)




